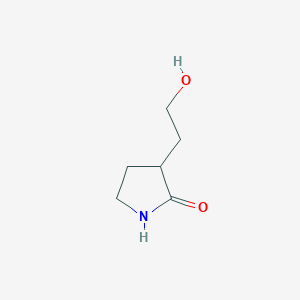

3-(2-Hydroxyethyl)pyrrolidin-2-one

描述

Structure

3D Structure

属性

IUPAC Name |

3-(2-hydroxyethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c8-4-2-5-1-3-7-6(5)9/h5,8H,1-4H2,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJYRIMZFBRGKQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932-47-8 | |

| Record name | 3-(2-hydroxyethyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations for 3 2 Hydroxyethyl Pyrrolidin 2 One

Foundational Synthetic Routes to the Pyrrolidin-2-one Core

The construction of the pyrrolidin-2-one ring can be achieved through several established synthetic strategies, including lactamization, multicomponent reactions, and cycloaddition reactions.

Lactamization Pathways and their Application to Pyrrolidinone Ring Formation

Lactamization, the intramolecular cyclization of an amino acid or its derivative, is a fundamental and widely used method for the synthesis of pyrrolidin-2-ones. This can be achieved from various precursors:

From γ-Aminobutyric Acid (GABA) and its Derivatives: The direct cyclization of GABA through thermal dehydration or using coupling agents is a common approach. Industrially, 2-pyrrolidone is produced by reacting γ-butyrolactone with ammonia (B1221849) at high temperatures and pressures. chemicalbook.com This process can also be adapted for substituted derivatives.

From Esters: A facile method involves the α-alkylation of esters with reagents like 2-azidoethyl trifluoromethanesulfonate, followed by reduction of the azide (B81097) to an amine, which then undergoes spontaneous or induced cyclization to form the lactam ring. arkat-usa.org

Reductive Amination: The reaction of dicarboxylic acids, such as succinic acid, with ethanolamine (B43304) in the presence of a catalyst can lead to the formation of N-(2-hydroxyethyl)pyrrolidones. rsc.org

| Starting Material | Reagents | Product | Reference |

| γ-Butyrolactone | Ammonia | 2-Pyrrolidinone (B116388) | chemicalbook.com |

| Ester | 2-Azidoethyl trifluoromethanesulfonate, LHMDS, H-Cube® Mini Plus | 3-Substituted pyrrolidin-2-one | arkat-usa.org |

| Succinic Acid | Ethanolamine, Catalyst | N-(2-Hydroxyethyl)pyrrolidinone | rsc.org |

Multicomponent Reaction (MCR) Strategies for Accessing Substituted Pyrrolidinone Derivatives

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesize complex molecules like substituted pyrrolidinones in a single step from three or more starting materials.

Three-Component Reactions: The reaction of anilines, aldehydes, and diethyl acetylenedicarboxylate (B1228247) under ultrasound irradiation provides a green and efficient route to substituted 3-pyrrolin-2-ones. rsc.orgrsc.org Another example involves the reaction of aromatic aldehydes, arylamines, and sodium diethyl oxalacetate (B90230) to form polysubstituted 3-hydroxy-3-pyrroline-2-ones. nih.gov

Diastereoselective MCRs: Asymmetric MCRs have been developed for the diastereoselective synthesis of highly substituted pyrrolidines. For instance, the reaction of optically active phenyldihydrofuran, N-tosyl imino esters, and silane (B1218182) reagents can afford substituted pyrrolidine (B122466) derivatives with high diastereoselectivity. nih.govnih.gov

| Reaction Type | Reactants | Product | Key Features | Reference |

| Ultrasound-promoted MCR | Aniline, Aldehyde, Diethyl acetylenedicarboxylate | Substituted 3-pyrrolin-2-one | Green, Efficient | rsc.orgrsc.org |

| Three-component reaction | Aromatic aldehyde, Arylamine, Sodium diethyl oxalacetate | Polysubstituted 3-hydroxy-3-pyrroline-2-one | Forms highly functionalized products | nih.gov |

| Asymmetric MCR | Phenyldihydrofuran, N-Tosyl imino ester, Silane reagent | Diastereomerically enriched substituted pyrrolidine | High diastereoselectivity | nih.govnih.gov |

Cycloaddition Reactions in the Construction of Pyrrolidinone Scaffolds

Cycloaddition reactions, particularly [3+2] cycloadditions, are powerful tools for the construction of the five-membered pyrrolidine ring with a high degree of stereocontrol.

Azomethine Ylide Cycloadditions: Azomethine ylides, generated in situ from various precursors, can react with a wide range of dipolarophiles (electron-deficient alkenes) to afford highly substituted pyrrolidines. nih.govacs.org These reactions can be catalyzed by various metals or proceed under metal-free conditions. nih.govacs.org The use of chiral N-tert-butanesulfinylazadienes in [3+2] cycloadditions with azomethine ylides allows for the stereoselective synthesis of densely substituted pyrrolidines. acs.org

Smiles-Truce Cascade: A one-pot synthesis of α-arylated pyrrolidinones can be achieved through a cascade reaction involving the nucleophilic ring-opening of a cyclopropane (B1198618) diester by an arylsulfonamide, followed by a Smiles-Truce aryl transfer and lactam formation. acs.org

Higher-Order Cycloadditions: More advanced strategies, such as [6+4] and [12+2] cycloadditions, have been developed for the synthesis of complex, fused pyrrolidine-containing ring systems. rsc.org

| Cycloaddition Type | Reactants | Product | Key Features | Reference |

| [3+2] Cycloaddition | Azomethine ylide, Electron-deficient alkene | Substituted pyrrolidine | High stereocontrol, Atom-economic | nih.govacs.org |

| Stereoselective [3+2] Cycloaddition | Chiral N-tert-butanesulfinylazadiene, Azomethine ylide | Densely substituted pyrrolidine | High diastereoselectivity | acs.org |

| Smiles-Truce Cascade | Arylsulfonamide, Cyclopropane diester | α-Arylated pyrrolidinone | One-pot, Metal-free | acs.org |

Targeted Synthetic Approaches for 3-Substituted Pyrrolidin-2-ones

Once the pyrrolidin-2-one core is established, the next challenge is the regioselective introduction and stereochemical control of the 2-hydroxyethyl group at the 3-position.

Regioselective Introduction of the 2-Hydroxyethyl Moiety at the 3-Position

The introduction of a substituent at the 3-position of the pyrrolidin-2-one ring requires methods that can control the regioselectivity of the reaction.

Alkylation of Enolates: The most common approach involves the generation of a lactam enolate using a strong base, such as lithium diisopropylamide (LDA), followed by quenching with a suitable electrophile. For the synthesis of 3-(2-hydroxyethyl)pyrrolidin-2-one, a protected form of 2-bromoethanol, such as 2-(2-bromoethoxy)tetrahydro-2H-pyran, would be used as the electrophile, followed by deprotection of the hydroxyl group.

Nucleophilic Addition to 3-Substituted Pyrroles: The regioselective synthesis of 3-substituted pyrroles can be achieved through the nucleophilic addition to 3-(1-arylsulfonylalkyl)pyrroles, which can be activated under either basic or acidic conditions. nih.gov While this method applies to pyrroles, similar strategies could potentially be adapted for pyrrolidinone systems.

Development of Enantioselective and Diastereoselective Routes to Chiral this compound Analogues

The synthesis of chiral this compound analogues with defined stereochemistry is crucial for their application in medicinal chemistry and as chiral building blocks.

Asymmetric [3+2] Cycloadditions: As mentioned previously, the use of chiral auxiliaries or catalysts in [3+2] cycloaddition reactions is a powerful strategy to control the stereochemistry of the newly formed stereocenters in the pyrrolidine ring. acs.org By choosing appropriate chiral starting materials or catalysts, it is possible to synthesize enantiomerically enriched pyrrolidine derivatives.

Diastereoselective Multicomponent Reactions: MCRs can be designed to be highly diastereoselective, allowing for the formation of multiple stereocenters in a single step with good control over the relative stereochemistry. nih.govnih.gov This approach can be utilized to synthesize complex pyrrolidine structures with specific diastereomeric configurations.

Stereoselective Synthesis from Chiral Precursors: Starting from readily available chiral precursors, such as amino acids, allows for the transfer of chirality into the final pyrrolidine product. For example, the synthesis of various pyrrolidine-containing drugs often relies on the use of chiral proline derivatives. mdpi.com

Derivatization and Functionalization Strategies of this compound

The chemical architecture of this compound, featuring both a hydroxyl group and a lactam (a cyclic amide), offers multiple avenues for structural modification. These derivatization and functionalization strategies are pivotal in medicinal chemistry for the development of new therapeutic agents and for conducting structure-activity relationship (SAR) studies. By systematically altering the functional groups, researchers can fine-tune the molecule's properties to enhance biological activity, selectivity, and pharmacokinetic profiles.

The primary hydroxyl group (-OH) on the ethyl side chain is a readily accessible and highly versatile handle for chemical modification. Its nucleophilic nature allows for a variety of transformations to introduce new functionalities. nih.gov

Key modifications include:

Esterification: The hydroxyl group can be converted into an ester by reacting with carboxylic acids, acid chlorides, or anhydrides. This transformation is often used to increase a compound's lipophilicity, which can improve its ability to cross cell membranes.

Etherification: Formation of an ether linkage by reacting the hydroxyl group with alkyl halides in the presence of a base is another common strategy. This can introduce a range of alkyl or aryl groups, altering the steric and electronic properties of the molecule.

Carbamate and Carbonate Formation: Reactions with isocyanates or chloroformates can yield carbamates and carbonates, respectively. These functional groups are known to participate in hydrogen bonding and can influence the molecule's binding affinity to biological targets.

Table 1: Summary of Hydroxyl Group Modifications

| Reaction Type | Reagent Class | Resulting Functional Group | Potential Impact |

|---|---|---|---|

| Esterification | Carboxylic Acids, Acid Chlorides, Anhydrides | Ester (-OC(O)R) | Increased lipophilicity, prodrug formation |

| Etherification | Alkyl Halides, Tosylates (with base) | Ether (-OR) | Alteration of steric bulk and polarity |

| Carbamate Formation | Isocyanates (R-NCO) | Carbamate (-OC(O)NHR) | Modulation of hydrogen bonding capacity |

| Carbonate Formation | Chloroformates (ClC(O)OR) | Carbonate (-OC(O)OR) | Introduction of new substituent groups |

The pyrrolidinone ring itself, containing a five-membered lactam, provides further opportunities for chemical alteration. The reactivity centers on the lactam nitrogen and the carbonyl carbon.

The core of lactam chemistry involves nucleophilic acyl substitution at the carbonyl carbon. masterorganicchemistry.comopenstax.org This reaction pathway involves a nucleophile attacking the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. openstax.orgyoutube.com Subsequently, a leaving group is expelled to reform the carbonyl double bond. masterorganicchemistry.comopenstax.org In the context of the pyrrolidinone ring, the amide nitrogen can act as a nucleophile under certain conditions, but more commonly, it is the site of modification after deprotonation. N-alkylation or N-acylation can be achieved by treating the lactam with a strong base followed by an appropriate electrophile. Ring-opening via hydrolysis can also occur under harsh acidic or basic conditions, breaking the amide bond.

The pyrrolidinone ring itself is aliphatic and does not undergo electrophilic aromatic substitution. This type of reaction is characteristic of aromatic rings, such as benzene. However, if an aromatic moiety is introduced onto the this compound scaffold (for example, through esterification of the hydroxyl group with benzoic acid), that attached aromatic ring could then be subject to electrophilic aromatic substitution reactions.

The lactam functionality can undergo both oxidation and reduction to yield different heterocyclic structures.

Reduction: The carbonyl group of the lactam can be reduced to a methylene (B1212753) group (-CH2-) using strong reducing agents like lithium aluminum hydride (LiAlH4). This reaction converts the this compound into the corresponding 3-(2-hydroxyethyl)pyrrolidine. This transformation is significant as it changes the planar amide center to a tetrahedral, more flexible amine center, which can drastically alter the molecule's conformation and biological activity. nih.govchemicalbook.com

Oxidation: While less common, oxidation of the lactam ring is possible. This could involve reactions at the carbon atom alpha to the carbonyl group, potentially leading to the introduction of a double bond or the formation of a dicarbonyl species (imide).

A primary goal of derivatization is the systematic development of structural analogues to perform structure-activity relationship (SAR) studies. nih.govnih.gov SAR is a critical component of drug discovery that investigates how the chemical structure of a compound influences its biological effect. nih.govnih.gov By creating a library of related compounds with specific modifications at the hydroxyl group, the pyrrolidinone nitrogen, and other positions, researchers can identify the key molecular features (the pharmacophore) responsible for the desired activity. nih.govplos.org

These studies help to optimize:

Potency: Increasing the biological effect at a lower concentration.

Selectivity: Enhancing the activity towards a specific biological target while minimizing off-target effects.

Pharmacokinetic Properties: Improving absorption, distribution, metabolism, and excretion (ADME) profiles of a potential drug candidate.

The insights gained from SAR studies on analogues of this compound are essential for guiding the design of more effective and safer therapeutic agents. nih.govnih.gov

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for elucidating the molecular structure of 3-(2-Hydroxyethyl)pyrrolidin-2-one in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for unambiguous assignment of all proton and carbon signals and for establishing through-bond and through-space correlations.

Comprehensive ¹H and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the protons of the pyrrolidinone ring and the hydroxyethyl (B10761427) side chain. The chemical shifts and coupling patterns are influenced by the electronic environment and the neighboring protons. For comparison, the ¹H NMR data for the isomeric compound N-(2-Hydroxyethyl)-2-pyrrolidone is well-documented. chemicalbook.com

In this compound, the proton at the C3 position (CH) would likely appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons of the ring (C4-H₂) and the methylene protons of the ethyl side chain (CH₂-CH₂OH). The protons of the pyrrolidinone ring (C4-H₂ and C5-H₂) would also present as complex multiplets. The methylene protons of the hydroxyethyl group would show distinct signals, with the one closer to the chiral center at C3 being diastereotopic and thus potentially appearing as separate multiplets. The hydroxyl proton (-OH) would typically be a broad singlet, and its chemical shift can be concentration and solvent-dependent.

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. libretexts.org For this compound, six distinct carbon signals are anticipated. The carbonyl carbon (C=O) of the lactam ring is expected to resonate at the downfield region, typically around 175-180 ppm. The carbons of the pyrrolidinone ring and the hydroxyethyl side chain would appear in the aliphatic region. The chemical shifts are influenced by the proximity of electronegative atoms like nitrogen and oxygen. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 (C=O) | - | ~177 |

| C3 (CH) | Multiplet | ~45-55 |

| C4 (CH₂) | Multiplet | ~25-35 |

| C5 (CH₂) | Multiplet | ~40-50 |

| C1' (CH₂) | Multiplet | ~35-45 |

| C2' (CH₂) | Multiplet | ~55-65 |

| OH | Broad Singlet | - |

| NH | Broad Singlet | - |

Note: The predicted values are based on general principles and data from related compounds. Actual experimental values may vary.

Application of Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR experiments are indispensable for confirming the structural assignment of complex molecules like this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For instance, cross-peaks would be observed between the C3-H proton and the protons on C4 and the C1' of the ethyl group, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It allows for the unambiguous assignment of each carbon signal based on the chemical shift of the attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for identifying quaternary carbons and for assembling the complete carbon skeleton. For example, correlations between the C5-H₂ protons and the C2 carbonyl carbon would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the stereochemistry and conformation of the molecule. For example, NOE correlations could help determine the relative orientation of the hydroxyethyl side chain with respect to the pyrrolidinone ring. harvard.edu

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Delineation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns. For this compound (C₆H₁₁NO₂), the expected exact mass can be calculated. nih.gov

Analysis of the fragmentation pathways in the mass spectrum provides valuable structural information. While specific HRMS data for this compound is not available in the provided search results, general fragmentation patterns for pyrrolidinone derivatives can be predicted. Common fragmentation would involve the loss of the hydroxyethyl side chain, cleavage of the pyrrolidinone ring, and loss of small neutral molecules like water or carbon monoxide. The fragmentation of the related isomer, N-(2-Hydroxyethyl)-2-pyrrolidone, has been documented and shows characteristic losses. nist.gov

Table 2: Predicted HRMS Data and Potential Fragments for this compound

| Ion | Formula | Predicted m/z | Description |

| [M+H]⁺ | C₆H₁₂NO₂⁺ | 130.0863 | Protonated molecule |

| [M-H₂O+H]⁺ | C₆H₁₀NO⁺ | 112.0757 | Loss of water |

| [M-C₂H₄O+H]⁺ | C₄H₆NO⁺ | 84.0444 | Loss of hydroxyethyl group |

Note: Predicted m/z values are for the protonated species. The fragmentation pattern can vary depending on the ionization technique used.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a characteristic fingerprint of a molecule based on the vibrations of its functional groups. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A strong, broad band in the region of 3200-3500 cm⁻¹ would correspond to the O-H stretching vibration of the alcohol group and the N-H stretching of the secondary amide in the lactam ring. A sharp, intense peak around 1650-1700 cm⁻¹ is characteristic of the C=O (amide I) stretching vibration of the γ-lactam. acs.org Other significant bands would include C-H stretching vibrations (2850-3000 cm⁻¹) and C-N stretching vibrations. The IR spectrum for the isomer N-(2-Hydroxyethyl)-2-pyrrolidone is available and shows these characteristic features. nist.gov

Table 3: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| O-H Stretch (Alcohol) | 3200-3500 (broad) | IR, Raman |

| N-H Stretch (Amide) | 3100-3300 (broad) | IR |

| C-H Stretch (Aliphatic) | 2850-3000 | IR, Raman |

| C=O Stretch (Amide I) | 1650-1700 (strong) | IR, Raman |

| C-N Stretch | 1200-1350 | IR |

X-ray Crystallography for Unambiguous Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and conformation. While no crystal structure for this compound has been reported in the searched literature, studies on other functionalized pyrrolidinones demonstrate the power of this technique. acs.orgmdpi.comnih.gov

Analysis of Molecular Conformation and Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

A crystal structure of this compound would reveal the conformation of the five-membered pyrrolidinone ring, which typically adopts an envelope or twisted conformation. It would also define the orientation of the hydroxyethyl substituent relative to the ring.

Furthermore, X-ray crystallography would provide detailed insights into the intermolecular interactions that govern the crystal packing. The presence of both a hydrogen bond donor (the -OH and N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen) suggests that this compound would form an extensive network of intermolecular hydrogen bonds in the solid state. These interactions would play a crucial role in the physical properties of the compound, such as its melting point and solubility. The analysis of hydrogen bonding networks in related structures provides a model for what could be expected. mdpi.com

Examination of Crystal Packing and Supramolecular Assembly

A thorough search of scientific literature and crystallographic databases for experimental data on the crystal structure of this compound has yielded no specific results. Consequently, a detailed analysis of its crystal packing and the resulting supramolecular assembly cannot be provided at this time.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Stereochemical Assignment

The 3-position of the pyrrolidin-2-one ring is a stereocenter, meaning that this compound can exist as two enantiomers, (R)-3-(2-Hydroxyethyl)pyrrolidin-2-one and (S)-3-(2-Hydroxyethyl)pyrrolidin-2-one. The determination of the absolute configuration of these chiral variants would typically be accomplished through chiroptical techniques such as Circular Dichroism (CD) spectroscopy, often in conjunction with quantum chemical calculations.

However, a comprehensive review of published research reveals no studies focused on the chiral resolution of this compound or the analysis of its enantiomers using chiroptical spectroscopy. As a result, there is no available experimental CD spectra or reported efforts to assign the absolute stereochemistry of its chiral variants. Such an investigation would be a valuable contribution to the stereochemical understanding of this class of compounds.

Computational Chemistry and Theoretical Modeling of 3 2 Hydroxyethyl Pyrrolidin 2 One

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. These calculations can provide detailed information about the three-dimensional arrangement of atoms, the distribution of electrons, and the molecule's inherent stability.

Density Functional Theory (DFT) is a widely used computational method that can predict the electronic structure of molecules with high accuracy. For a molecule like 3-(2-Hydroxyethyl)pyrrolidin-2-one, DFT calculations would typically begin with geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms, corresponding to the lowest energy state of the molecule. Key parameters that would be determined include bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, a variety of electronic properties can be calculated. These include the total energy of the molecule, the dipole moment, and the distribution of atomic charges. Such calculations have been performed on related substituted pyrrolidinones to understand their potential as corrosion inhibitors, where properties like the total energy and dipole moment are crucial in determining their interaction with metal surfaces.

Table 1: Hypothetical Data Table of DFT-Calculated Properties for this compound

| Property | Hypothetical Value |

| Total Energy (Hartree) | -XXX.XXXX |

| Dipole Moment (Debye) | X.XX |

| C=O Bond Length (Å) | 1.2X |

| C-N Bond Length (Å) | 1.3X |

| O-H Bond Length (Å) | 0.9X |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific DFT data for this compound is not publicly available.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO is an important indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excitable and more reactive. For this compound, FMO analysis would identify the most probable sites for nucleophilic and electrophilic attack. For instance, in other pyrrolidinone derivatives, the oxygen atom of the carbonyl group is often a site of high electron density in the HOMO, making it a likely center for protonation or interaction with electrophiles.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound

| Orbital | Energy (eV) | Primary Atomic Contribution |

| HOMO | -X.XX | Carbonyl Oxygen, Hydroxyl Oxygen |

| LUMO | +X.XX | Carbonyl Carbon |

| HOMO-LUMO Gap | X.XX | - |

Note: The values and contributions in this table are hypothetical and for illustrative purposes only.

Computational methods can also predict spectroscopic data, which can be invaluable for identifying and characterizing a compound. By calculating the magnetic shielding of atomic nuclei, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). Similarly, by calculating the vibrational modes of the molecule, the frequencies of absorption in an Infrared (IR) spectrum can be predicted. These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound. For example, the characteristic C=O stretching frequency of the lactam ring in pyrrolidinones is a prominent feature in their IR spectra and can be accurately predicted using computational methods.

Elucidation of Reaction Mechanisms and Kinetics through Computational Simulations

Computational simulations are instrumental in mapping out the pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

To understand how a reaction proceeds, chemists use computational methods to identify the transition state—the highest energy point along the reaction coordinate. By characterizing the structure and energy of the transition state, the activation energy for the reaction can be determined, which is a key factor in the reaction rate. For potential reactions involving this compound, such as its synthesis or further functionalization, computational analysis could map out the entire reaction pathway, identifying any intermediates and the energy barriers between them. Studies on the synthesis of pyrrolidinedione derivatives have successfully used these methods to elucidate complex reaction mechanisms, including additions and cyclizations.

Reactions are typically carried out in a solvent, which can have a significant impact on the reaction's energetics and outcome. Computational models can account for the presence of a solvent, either explicitly by including individual solvent molecules in the calculation or implicitly by treating the solvent as a continuous medium. These models can predict how the solvent stabilizes or destabilizes reactants, products, and transition states, thereby affecting reaction rates and selectivity. For a polar molecule like this compound, which has hydrogen bonding capabilities, solvation effects would be particularly important in determining its reactivity in different media.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule such as this compound, which possesses a rotatable hydroxyethyl (B10761427) side chain, MD simulations are invaluable for exploring its conformational landscape. The simulation computes the trajectory of each atom in the system by solving Newton's equations of motion, providing a detailed view of the molecule's dynamic behavior in various environments, such as in a solvent or interacting with a biological target.

The process begins with the generation of an initial three-dimensional structure of the molecule, which is then placed in a simulation box, often filled with solvent molecules like water to mimic physiological conditions. nih.gov A force field, which is a set of parameters describing the potential energy of the system, is applied to calculate the forces acting on each atom. By integrating these forces over time, the simulation tracks the positions and velocities of all atoms, revealing the accessible conformations and the transitions between them.

For pyrrolidinone-based structures, MD simulations can elucidate key dynamic properties. For instance, simulations can reveal the preferred orientations of the hydroxyethyl side chain relative to the pyrrolidinone ring, the puckering of the five-membered ring, and the formation of intramolecular hydrogen bonds. Studies on related systems, such as pyrrolidinium-based ionic liquids and copolypeptides containing pyrrolidine (B122466) derivatives, have successfully used MD simulations to understand their structural stability, interaction energies, and dynamic properties. nih.govresearchgate.net These simulations can also be used to calculate thermodynamic properties, such as the radius of gyration, which provides a measure of the molecule's compactness across different conformational states. nih.gov

A typical MD simulation study on a molecule like this compound would involve several nanoseconds of simulation time to ensure thorough sampling of the conformational space. The resulting trajectories are then analyzed to identify the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological macromolecules.

In Silico Approaches for Biological Activity Prediction and Target Engagement

In silico methods are instrumental in modern drug discovery for predicting the biological activity of a compound and identifying its potential molecular targets, thereby reducing the time and cost associated with experimental screening. These computational approaches leverage the structural and physicochemical properties of a molecule to estimate its interaction with proteins and other biological entities.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is used to predict the binding affinity and mode of interaction between a ligand and its target protein at the atomic level. For this compound, docking studies would involve placing the molecule into the binding site of a potential target protein and evaluating the steric and energetic favorability of the resulting complex.

While specific docking studies on this compound are not widely published, research on structurally related pyrrolidinone derivatives has identified several potential biomolecular targets. These studies provide a basis for investigating the potential biological roles of this compound. For example, various pyrrolidinone derivatives have been docked against enzymes implicated in a range of diseases. researchgate.netnih.govtandfonline.com

Molecular docking studies on pyrrolidinone derivatives have revealed key interactions that contribute to binding affinity. These often include hydrogen bonds involving the lactam oxygen and nitrogen, as well as hydrophobic interactions with the pyrrolidinone ring and its substituents. researchgate.nettandfonline.com For this compound, the hydroxyl group presents an additional site for hydrogen bonding, which could be critical for its interaction with specific targets.

Below is a table summarizing molecular docking studies on various pyrrolidinone derivatives with potential biomolecular targets:

| Target Protein | Pyrrolidinone Derivative Class | Key Findings from Docking Studies |

| Acetylcholinesterase (AChE) | 1,3-disubstituted pyrrolidin-2-ones | Docking scores indicated good binding affinity, with some derivatives showing higher scores than the reference drug Donepezil. researchgate.net |

| Microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) | 3-hydroxy-3-pyrrolin-2-one derivatives | Compounds showed good accommodation in the binding site, forming polar interactions and H-bonds with key residues like Ser127 and Thr131. nih.gov |

| Dipeptidyl peptidase 8 (DPP8) | Pyrrolidine derivatives | Docking calculations helped to understand the interaction patterns within the DPP8-inhibitor complex. tandfonline.comtandfonline.com |

| Keap1 | (R)-1-(2-oxopyrrolidin-3-yl)-5,6-dihydropyridin-2(1H)-one | This compound, isolated from Piper retrofractum, was docked against Keap1 to investigate its antioxidant potential. researchgate.net |

This table is based on data for pyrrolidinone derivatives and suggests potential areas of investigation for this compound.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. mdpi.com By analyzing a dataset of compounds with known activities, QSAR can identify the physicochemical properties and structural features that are critical for activity. This information can then be used to predict the activity of new, untested compounds.

Pharmacophore modeling, a related technique, identifies the three-dimensional arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target. nih.gov A pharmacophore model serves as a 3D query to screen large compound libraries for molecules that fit the required spatial and chemical features.

For libraries of pyrrolidinone derivatives, QSAR and pharmacophore modeling have been successfully applied to understand the structural requirements for various biological activities. For example, 3D-QSAR studies on pyrrolidine derivatives as neuraminidase inhibitors have yielded models with good predictive power (q² up to 0.720 and r² up to 0.947), highlighting the importance of molecular fields in determining inhibitory activity. nih.gov Similarly, pharmacophore models have been developed for DPP8 inhibitors based on pyrrolidine scaffolds, identifying key features like aromatic rings, hydrogen bond donors and acceptors, and hydrophobic contacts. tandfonline.com

A 3D-QSAR study on pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors resulted in a robust model with high correlation (R² = 0.9639) and predictive ability (Q² = 0.8779), which was used to predict the potency of newly synthesized compounds. researchgate.net These studies demonstrate the utility of QSAR and pharmacophore modeling in guiding the design of new pyrrolidinone-based compounds with desired biological activities. The structural features of this compound, including its lactam ring, and the hydroxyethyl group, can be evaluated within these models to predict its potential activities.

The following table summarizes the outcomes of QSAR and pharmacophore modeling studies on pyrrolidinone libraries:

| Study Focus | Model Type | Key Findings and Predictive Power |

| Neuraminidase inhibitors | 3D-QSAR and Pharmacophore | Generated pharmacophore models and robust 3D-QSAR models (CoMFA q²=0.720, r²=0.947; CoMSIA q²=0.644, r²=0.885) for pyrrolidine derivatives. nih.gov |

| DPP8 inhibitors | 3D-QSAR and Pharmacophore | Developed pharmacophore models to screen for new inhibitors and used 3D-QSAR to explore inhibitor interactions. tandfonline.com |

| Acetylcholinesterase inhibitors | 3D-QSAR | An atom-based 3D-QSAR model with R²=0.9639 and Q²=0.8779 was developed to predict the activity of pyrrolidin-2-one derivatives. researchgate.net |

| Tubulin inhibitors | Pharmacophore-based 3D-QSAR | A six-point pharmacophore model (AAARRR) was identified as the best model with a high correlation coefficient (R² = 0.865) and predictive power (Q² = 0.718). nih.gov |

This table illustrates the application of QSAR and pharmacophore modeling to libraries of compounds related to this compound.

Biological Activities and Medicinal Chemistry Research Applications

Overview of the Pharmacological Spectrum of Pyrrolidinone Derivatives

The pyrrolidinone scaffold, a five-membered lactam, is a versatile building block in medicinal chemistry, featured in a wide array of pharmaceuticals with diverse biological activities. nih.govrsc.org Derivatives of this heterocyclic ring system have demonstrated a broad pharmacological spectrum, encompassing roles as antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and anticonvulsant agents. nih.govrsc.orgnih.gov

The versatility of the pyrrolidinone ring allows for structural modifications that can significantly influence its biological activity. For instance, the introduction of specific substituents can lead to compounds with potent and selective inhibitory effects on various enzymes and receptors. nih.gov Polyhydroxylated pyrrolidines, for example, are known to be potent inhibitors of α-glycosidase, suggesting their potential as antidiabetic and anticancer drugs. nih.gov

Furthermore, the stereochemistry of the pyrrolidinone scaffold plays a crucial role in determining its pharmacological profile. Different stereoisomers of a pyrrolidinone derivative can exhibit distinct biological activities, such as acting as agonists or antagonists at specific receptors. nih.gov This highlights the importance of stereoselective synthesis in the development of new therapeutic agents based on this scaffold.

Antimicrobial Research: Antibacterial and Antifungal Potentials of 3-(2-Hydroxyethyl)pyrrolidin-2-one Analogues

The emergence of multidrug-resistant pathogens presents a significant global health challenge, driving the search for novel antimicrobial agents. nih.gov Pyrrolidinone derivatives have emerged as a promising class of compounds in this area, with research demonstrating their potential against a range of bacterial and fungal strains. nih.govnih.gov

In Vitro Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains

Several studies have highlighted the in vitro antibacterial activity of pyrrolidinone analogues. For instance, novel oxazolidinones incorporating a pyrrolidinone ring have shown good activity against both Gram-positive and Gram-negative bacteria. researchgate.net Similarly, certain pyrrolidine-2,5-dione derivatives have demonstrated efficacy in inhibiting the growth of Gram-negative bacteria. researchgate.net

The antimicrobial activity can be influenced by the specific substitutions on the pyrrolidinone ring. tandfonline.com Research on piperidine (B6355638) and pyrrolidine (B122466) substituted halogenobenzene derivatives revealed that while some compounds inhibited the growth of both Gram-positive bacteria and fungi, their activity against Gram-negative bacteria was generally lower. tandfonline.com This suggests that the structural features of the pyrrolidinone derivatives play a crucial role in their spectrum of activity.

Interactive Table: In Vitro Antibacterial Activity of Selected Pyrrolidinone Derivatives

| Compound Class | Target Organisms | Key Findings | Reference |

|---|---|---|---|

| Oxazolidinone-pyrrolidinone hybrids | Gram-positive and Gram-negative bacteria | Good antibacterial activity observed. | researchgate.net |

| Pyrrolidine-2,5-dione derivatives | Gram-negative bacteria | Compounds 6 to 8 showed greater growth inhibition compared to compounds 4 and 5. | researchgate.net |

| Halogenated pyrrolidinobenzene derivatives | Gram-positive bacteria, Gram-negative bacteria, Fungi | Inhibited growth of all tested microorganisms with MICs of 32–512 μg/ml. | tandfonline.com |

Investigations into Antibacterial Mechanisms of Action

Research into the mechanisms of action of pyrrolidinone-based antibacterials is ongoing. One approach has focused on targeting essential bacterial enzymes. For example, pyrrolidine-2,3-diones have been identified as novel inhibitors of Pseudomonas aeruginosa penicillin-binding protein 3 (PBP3), a key enzyme in bacterial cell wall synthesis. nih.gov These compounds act as competitive inhibitors, displacing the natural substrate from the enzyme's active site. nih.gov

Another area of investigation is the ability of these compounds to disrupt bacterial biofilms, which are communities of bacteria that are inherently more resistant to antibiotics. rsc.orgresearchgate.net Novel libraries of pyrrolidine-2,3-dione (B1313883) scaffolds have demonstrated potent anti-biofilm properties against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). rsc.orgresearchgate.netnih.gov The enol moiety within the pyrrolidine-2,3-dione structure has been found to be essential for this antimicrobial activity. researchgate.net

Strategies for Addressing Antimicrobial Resistance through Pyrrolidinone Modification

The chemical tractability of the pyrrolidinone scaffold allows for the synthesis of extensive libraries of analogues to overcome antimicrobial resistance. nih.gov By modifying the substituents on the pyrrolidinone ring, researchers can develop compounds with improved potency and a broader spectrum of activity.

One strategy involves creating hybrid molecules that combine the pyrrolidinone core with other known antibacterial pharmacophores. The synthesis of novel oxazolidinone derivatives bearing a pyrrolidinone ring is an example of this approach, leading to compounds with good activity against both Gram-positive and Gram-negative bacteria. researchgate.net

Furthermore, the development of dimeric pyrrolidine-2,3-diones has shown promise. researchgate.net These dimers, with specific linker lengths and compositions, have exhibited potent antimicrobial activity, including against MRSA. researchgate.net This highlights the potential of structural diversification to generate new antibacterial agents that can combat resistant strains.

Antineoplastic and Anticancer Research Endeavors

The pyrrolidinone skeleton is also a key feature in a number of anticancer agents. rsc.orgnih.gov Research has focused on developing pyrrolidinone derivatives that can inhibit the growth of cancer cells and induce apoptosis.

Cellular Proliferation Inhibition Studies in Cancer Cell Lines

Numerous studies have demonstrated the antiproliferative activity of pyrrolidinone derivatives in various cancer cell lines. For instance, certain pyrrolidine derivatives have shown significant cytotoxic activity against breast cancer (MCF-7, MDA-MB-231) and lung cancer (A549) cell lines. nih.gov In another study, spiro[pyrrolidine-3,3-oxindoles] were found to inhibit the growth of the human breast cancer cell line MCF-7 by inducing apoptosis. nih.gov

The mechanism of this antiproliferative activity is an active area of research. Some pyrrolidine derivatives have been developed as inhibitors of myeloid cell leukemia sequence 1 (Mcl-1) protein, an anti-apoptotic protein that is a potential target for cancer therapy. nih.gov One such compound exhibited inhibitory activity comparable to a known control and demonstrated good antiproliferative effects against MDA-MB-231 and PC-3 cancer cells. nih.gov

Furthermore, novel 2-(het)arylpyrrolidine-1-carboxamides have shown promising in vitro activity against M-Hela tumor cell lines, with some compounds being twice as active as the reference drug tamoxifen (B1202). nih.govnih.gov Importantly, their cytotoxicity towards normal liver cells was not higher than that of tamoxifen. nih.govnih.gov In vivo studies with these compounds also showed a significant increase in lifespan in animal models. nih.govnih.gov

Interactive Table: Antiproliferative Activity of Selected Pyrrolidinone Derivatives

| Compound Class | Cancer Cell Line(s) | Key Findings | Reference |

|---|---|---|---|

| Pyrrolidine derivatives | MCF-7, MDA-MB-231, A549 | Showed significant cytotoxic activity with IC50 values in the micromolar range. | nih.gov |

| Spiro[pyrrolidine-3,3-oxindoles] | MCF-7 | Inhibited cell growth by inducing apoptosis. | nih.gov |

| Pyrrolidine Mcl-1 inhibitors | MDA-MB-231, PC-3 | Exhibited good antiproliferative activities. | nih.gov |

| 2-(Het)arylpyrrolidine-1-carboxamides | M-Hela | Some compounds were twice as active as tamoxifen in vitro. | nih.govnih.gov |

| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives | A549 | Incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings enhanced anticancer activity. | mdpi.com |

Modulatory Effects on Apoptosis and Cell Cycle Progression

Research into the pyrrolidinone class of compounds has revealed potential modulatory effects on fundamental cellular processes such as apoptosis and cell cycle progression. While direct studies on this compound are not extensively documented in this context, related structures have been investigated for these properties.

Hydrogen peroxide (H₂O₂), a key reactive oxygen species, is known to influence the cell cycle. At inappropriate concentrations, it can induce cell cycle arrest and subsequent cell death (apoptosis). nih.gov However, H₂O₂ also functions as a signaling molecule that can promote cell cycle progression by oxidizing specific proteins. nih.govmdpi.com The intracellular levels of H₂O₂ fluctuate, typically peaking during mitosis. mdpi.com The cell cycle is a tightly regulated process, and disruption of this regulation is a hallmark of cancer. For instance, repeated exposure to oxidative stress can lead to an impaired G2/M cell cycle checkpoint, allowing cells with potential DNA damage to continue proliferating. nih.gov

Cyclopentenone prostaglandins, which share a five-membered ring structure, are known to induce cell cycle arrest or apoptosis in tumor cells, with the specific outcome depending on the cell type and conditions. researchgate.net This suggests that the core ring structure is amenable to modifications that can influence these pathways. The balance between cell survival and cell death is critical, and compounds that can modulate this balance are of significant interest in therapeutic research.

Elucidation of Interactions with Key Oncogenic Pathways (e.g., MDM2-p53 interaction)

A critical area of cancer research is the restoration of the p53 tumor suppressor pathway, which is inactivated in many cancers. nih.govacs.org A common mechanism of inactivation is the overexpression of the Murine Double Minute 2 (MDM2) protein, which binds to p53, inhibiting its transcriptional activity and promoting its degradation. nih.gov Therefore, inhibiting the MDM2-p53 interaction is a promising strategy for non-genotoxic cancer therapy. nih.govacs.org

Research has focused on developing small-molecule inhibitors that can fit into the hydrophobic pocket of MDM2, blocking its interaction with p53. nih.gov Novel classes of MDM2-p53 inhibitors based on 3-pyrrolin-2-one and 2-furanone scaffolds have been synthesized and studied. nih.govacs.org These compounds represent a significant development as they demonstrate a unique binding mode to MDM2. nih.govacs.org

Instead of occupying the typical binding pocket for the Trp-23 residue of p53, the 6-chloroindole (B17816) group of these inhibitors engages in promoting a dimeric protein organization of MDM2. nih.govacs.org This novel mechanism of action presents new avenues for optimizing inhibitors of the MDM2-p53 interaction. nih.govacs.org

Table 1: Research Findings on Pyrrolinone Scaffolds and MDM2-p53 Interaction This table is interactive. You can sort and filter the data.

| Scaffold Class | Target Pathway | Key Finding | Reference |

|---|---|---|---|

| 3-Pyrrolin-2-one | MDM2-p53 Interaction | Inhibits the interaction through a unique binding mode that induces MDM2 dimerization. | nih.gov, acs.org |

| 2-Furanone | MDM2-p53 Interaction | Also inhibits the interaction via the novel dimerization binding mode. | nih.gov, acs.org |

Neuropharmacological Investigations of Pyrrolidinone Scaffolds

The pyrrolidinone scaffold is a core component of various compounds investigated for their effects on the central nervous system. This structural motif is present in a range of molecules studied for nootropic, neuroprotective, and anticonvulsant properties.

Research into Nootropic and Cognition-Enhancing Effects

Nootropics, or "smart drugs," are substances used to enhance cognitive functions such as memory, attention, and executive function in healthy individuals. nih.gov The pyrrolidinone ring is a foundational structure for the racetam class of nootropics, with piracetam (B1677957) being the original compound in this family. While many substances are anecdotally reported to be effective, scientific evidence for cognitive enhancement in healthy brains is often limited or temporary. nih.gov

Multi-ingredient nootropic supplements have been studied for their acute effects on cognitive performance in young, healthy adults. One such study demonstrated that an acute dose of a dietary multi-ingredient nootropic could improve information processing speed, accuracy in tasks requiring inhibitory control and cognitive flexibility, and creativity. nih.gov However, the effects of single-agent pyrrolidinone derivatives, apart from the established racetams, are less clear. The perceived benefits of many nootropics may be influenced by a placebo effect, where confidence in the substance contributes to improved performance. webmd.com

Studies on Neuroprotective Properties in Models of Neurological Injury

Neuroprotection involves preventing neuronal cell death following acute injuries like traumatic brain injury (TBI) or in the context of chronic neurodegenerative diseases. nih.gov TBI involves an initial mechanical injury followed by secondary responses that include various cell death programs. nih.gov Pre-clinical models are essential for studying the pathophysiology of brain injuries and for developing therapeutic strategies. nih.gov

While direct research on this compound in neuroprotection is sparse, the broader field investigates various compounds for their ability to mitigate neuronal damage. For example, in a model of Alzheimer's disease, the compound 3,5-bis(2-hydroxyethyl)-1,3,5-thiadiazinane-2-thione (THTT) , which also contains a hydroxyethyl (B10761427) group, was shown to protect the brain against harmful effects and improve short-term, spatial, and learning memory. nih.gov In models of TBI, research has explored the role of secreted proteins like Prokineticin-2 (Prok2) in preventing neuronal cell death by inhibiting specific biochemical pathways that lead to lipid peroxidation. nih.gov These studies highlight the diverse strategies being explored for neuroprotection, a field where novel pyrrolidinone derivatives could potentially be investigated.

Evaluation of Anticonvulsant Activity

The pyrrolidinone scaffold is a key feature in the development of new anticonvulsant agents. nih.govnih.gov Epilepsy is a chronic neurological disorder characterized by recurrent seizures, and research continually seeks more effective treatments. nih.gov

Studies have examined novel pyrrolidin-2-one derivatives for their anticonvulsant properties in mouse models, such as the maximal electroshock (MES) and pentetrazole (PTZ)-induced seizure tests. nih.gov Certain derivatives demonstrated significant activity, which was potentially linked to their affinity for serotonergic or α1-adrenergic receptors, or through GABA-ergic mechanisms, as these derivatives are GABA analogs. nih.gov

Further research into related structures, such as 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives , has also yielded promising results. nih.gov One compound from this series showed superior efficacy compared to the reference drug valproic acid in both MES and 6 Hz seizure tests, with a likely mechanism involving interaction with voltage-sensitive sodium and L-type calcium channels. nih.gov

Table 2: Anticonvulsant Activity of Pyrrolidinone Derivatives This table is interactive. You can sort and filter the data.

| Derivative Class | Animal Model | Key Finding | Potential Mechanism | Reference |

|---|---|---|---|---|

| Pyrrolidin-2-one derivatives | MES, PTZ | Reduced seizure incidence. | Affinity to serotonergic/α1-adrenergic receptors; GABA-ergic activity. | nih.gov |

| 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide | MES, 6 Hz | More beneficial ED₅₀ and protective index than valproic acid. | Interaction with voltage-sensitive sodium and L-type calcium channels. | nih.gov |

Anti-inflammatory and Antioxidant Research

The pyrrolidinone structure is also explored in the context of anti-inflammatory and antioxidant research. Oxidative stress, resulting from an imbalance between the production of oxidants and the body's ability to neutralize them, is implicated in numerous disease states. nih.gov

Derivatives of 3-hydroxy-3-pyrroline-2-one have been synthesized and evaluated for their antioxidant activity. nih.gov In one study, the radical-scavenging properties were tested using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. nih.gov A specific derivative, 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one , was identified as a promising scavenger of hydroxyl radicals, with efficacy comparable to conventional antioxidants like melatonin (B1676174) and Trolox in both polar and non-polar environments. nih.gov

In the realm of anti-inflammatory research, diclofenac-N-(2-hydroxyethyl)-pyrrolidine (DHEP) has been studied as a topical formulation. A clinical study comparing DHEP gel with a DHEP lecithin (B1663433) gel found that both were effective in reducing spontaneous pain and swelling in periarticular inflammatory conditions. nih.gov The formulation containing lecithin showed a quicker therapeutic action, suggesting that formulation strategies can enhance the delivery and efficacy of pyrrolidinone-based anti-inflammatory agents. nih.gov

Inhibition Studies of Inflammatory Enzymes (e.g., Lipoxygenase)

Inflammatory enzymes such as lipoxygenases (LOX) are key targets in the development of new anti-inflammatory agents. While the broader class of 2-pyrrolidinone (B116388) derivatives has been a subject of interest for their anti-inflammatory potential, with some compounds showing inhibitory activity against LOX, specific studies focusing on This compound are not extensively detailed in the current body of literature. nih.gov Research into novel pyrrolidine derivatives has identified compounds with potent, in vivo anti-inflammatory effects, comparable to established drugs like indomethacin. nih.govnih.gov These studies often involve molecular docking to understand the interaction with the enzyme's active site, highlighting the importance of specific structural features for activity. nih.gov However, dedicated research to characterize the lipoxygenase inhibitory capacity of This compound itself is needed to ascertain its specific contribution to this field.

Assessment of Radical Scavenging Capacity and Mitigation of Oxidative Stress

Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in numerous diseases. Consequently, compounds with radical scavenging abilities are of significant therapeutic interest. nih.gov Various pyrrolidin-2-one derivatives have been synthesized and evaluated for their antioxidant properties, often using methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. nih.govresearchgate.net For instance, certain 3-hydroxy-3-pyrroline-2-one derivatives have been identified as promising scavengers of hydroxyl radicals (HO˙). nih.gov Furthermore, some pyrrolidin-2-one derivatives with adrenolytic properties have also demonstrated significant antioxidant effects, suggesting a dual mechanism of action. nih.govresearchgate.net As of now, specific data quantifying the radical scavenging capacity and the ability to mitigate oxidative stress for This compound remains an area for future investigation.

Exploration of Other Therapeutic Potentials (e.g., Antiarrhythmic, Antidepressant, Antiviral)

The versatility of the pyrrolidin-2-one scaffold has prompted its investigation across a spectrum of therapeutic areas. nih.gov

Antiarrhythmic Activity: A number of novel pyrrolidin-2-one derivatives have been reported to possess antiarrhythmic properties. nih.gov For example, certain derivatives have shown efficacy in adrenaline-induced arrhythmia models. nih.gov The mechanism is often linked to the blockade of α1-adrenoceptors. researchgate.netnih.gov One particular derivative, 1-[2-hydroxy-3-[4-[(2-hydroxyphenyl)piperazin-1-yl]propyl]pyrrolidin-2-one, demonstrated notable antiarrhythmic and antioxidant activity. nih.gov

Antidepressant-like Activity: The central nervous system activity of phenylpiperazine pyrrolidin-2-one derivatives has been a subject of study, revealing potential antidepressant-like effects in preclinical models such as the forced swimming test in mice. nih.gov This activity may be associated with their interaction with α-adrenoceptors and serotonin (B10506) receptors. nih.govnih.gov

Antiviral Activity: The search for new antiviral agents has also included the pyrrolidine core. nih.govfrontiersin.org Studies have explored derivatives for activity against various viruses, with some pyrrolo[2,3-d]pyrimidine derivatives showing significant effects against Rotavirus and Coxsackievirus B4. nih.gov Additionally, other heterocyclic compounds incorporating imidazole (B134444) have been found to possess activity against a range of orthopoxviruses. rsc.org

While these findings are promising for the pyrrolidin-2-one class of compounds, dedicated studies on This compound are required to determine its specific therapeutic potential in these areas.

Comprehensive Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) analyses are crucial for optimizing lead compounds in drug discovery. For the broader class of pyrrolidin-2-one derivatives, some SAR insights have been established. For instance, in the context of anti-inflammatory activity, the presence and positioning of acidic moieties have been shown to be important for inhibitory action against LOX. nih.gov Similarly, in the development of antidepressant-like agents, the nature of substitution on the pendant phenyl ring of pyrroloisoquinoline derivatives significantly influences their potency as inhibitors of biogenic amine uptake. nih.gov

A comprehensive SAR and SPR analysis specifically for This compound and its close analogues would be necessary to understand how the 3-(2-hydroxyethyl) substituent influences its biological activity and physicochemical properties. Such studies would be instrumental in guiding the design of future derivatives with enhanced potency and more favorable drug-like properties.

Advanced Applications and Industrial Chemical Relevance

Role in Polymer Science and Engineering

The pyrrolidone moiety is well-known for imparting desirable properties to polymers, such as hydrophilicity, chemical stability, and complexation ability. chalmers.sedur.ac.uk The presence of a hydroxyl group in 3-(2-Hydroxyethyl)pyrrolidin-2-one provides a reactive site for its incorporation into various polymer architectures.

This compound serves as a functional monomer, a building block used to create polymers with tailored properties. The strategy involves using the pyrrolidone core to provide the main polymer characteristics while the hydroxyethyl (B10761427) group acts as a handle for polymerization.

Research in this area has explored the synthesis of novel pyrrolidone-containing monomers with various polymerizable functional groups (e.g., styrene, epoxide, acrylate) to be used in homo- or co-polymerization reactions. dur.ac.uk For example, a closely related monomer, 1-(2-(oxiran-2-ylmethoxy)ethyl)pyrrolidin-2-one, which contains an epoxide group, has been synthesized and successfully polymerized. dur.ac.uk This "bottom-up" approach allows for the direct integration of the pyrrolidone functional group into the polymer backbone. The choice of polymerization method can be tailored to be synthetically simple and industrially viable, producing polymers with a wide range of properties. dur.ac.uk

The incorporation of pyrrolidone moieties into polymers results in functional materials with significant industrial potential. These polymers often exhibit the exceptional solubility characteristic of polyvinylpyrrolidone (B124986) (PVP), being soluble in water as well as in many organic solvents. chalmers.se This dual solubility is highly valuable for applications that involve processing in different solvent environments.

The key properties and applications of these functional polymers are summarized below:

| Property | Conferred by | Resulting Application(s) |

| Solubility Profile | Pyrrolidone Ring | Drug delivery systems, phase-selectively soluble polymer supports for catalysts. chalmers.se |

| Chemical Stability | Pyrrolidone Ring | Coatings, adhesives, durable textiles. chalmers.seontosight.ai |

| Complexing Ability | Pyrrolidone Ring | Specific sorption, chromatography, controlled release of active molecules. chalmers.senih.gov |

| Biocompatibility | Pyrrolidone Ring | Medical devices, tissue engineering, drug delivery systems. ontosight.ai |

| Tunable Functionality | Hydroxyl Group | Copolymers with adjustable loading capacities and swelling behavior. chalmers.se |

This table is generated based on data from multiple sources. chalmers.seontosight.ainih.gov

Furthermore, modifying existing polymers with pyrrolidone functionalities is another route to advanced materials. For instance, porous microspheres made from copolymers like poly(glycidyl methacrylate-co-ethylene glycol dimethacrylate) can be chemically modified with pyrrolidone to enhance their thermal resistance and introduce polarity and specific chemical reactivity. nih.gov This "top-down" approach is used to create materials for chromatography and specific sorption technologies. nih.gov

Applications as Specialty Solvents and Co-solvents in Chemical Processes

N-(2-Hydroxyethyl)-2-pyrrolidone (HEP), an alternative name for the compound, is recognized for its utility as a specialty solvent. Its physical properties make it suitable for specific industrial applications where standard solvents may be inadequate. It combines a high boiling point (140-142 °C at 3 mmHg), relatively high viscosity, and complete water solubility. chemicalbook.comashland.com

These properties are valuable in creating slow-settling solutions and suspensions. ashland.com Its hydrophilic nature and strong polarity suggest its use as a humectant. ashland.com Moreover, N-(2-Hydroxyethyl)-2-pyrrolidone has been identified as a useful extraction solvent and is employed as a solvent and coupling agent in the formulation of pharmaceuticals and personal care products. ashland.comguidechem.com Its ability to improve the solubility of poorly soluble drugs and enhance penetration makes it valuable in pharmaceutical preparations. guidechem.com

| Property | Value | Implication/Application |

| Boiling Point | 140-142 °C / 3 mmHg sigmaaldrich.com | Low volatility, suitable for high-temperature processes. |

| Density | 1.143 g/mL at 25 °C sigmaaldrich.com | Higher than water. |

| Water Solubility | 1000 g/L at 20 °C chemicalbook.com | Excellent for aqueous formulations, humectant. ashland.com |

| LogP | -1.03 at 25 °C chemicalbook.com | Indicates high hydrophilicity. |

| Function | N/A | Specialty solvent, co-solvent, humectant, extraction solvent, coupling agent. ashland.comguidechem.com |

This table is generated based on data from multiple sources. chemicalbook.comashland.comguidechem.comsigmaaldrich.com

Research in Environmental and Energy Technologies

The amine and hydroxyl functionalities of this compound make it a candidate for investigation in environmental and energy applications, particularly in carbon capture and as a stable component in industrial systems.

Aqueous amine solutions are a mature technology for capturing carbon dioxide (CO₂) from industrial gas streams. researchgate.netresearchgate.net The process relies on the chemical reaction between the amine's basic nitrogen atom and the acidic CO₂ gas. This compound can be classified as an alkanolamine, a class of compounds widely studied for this purpose.

The rationale for investigating this compound is based on its structural features:

Amine Group: The tertiary amine within the pyrrolidone ring provides the basic site for reacting with CO₂. researchgate.net

Hydroxyl Group: The hydroxyethyl side chain can reduce the solvent's vapor pressure through hydrogen bonding with water, which is an important operational parameter. researchgate.net

Research on aqueous solutions of pyrrolidine (B122466) for CO₂ capture has shown it to be a viable absorbent, forming carbamates that can be reversed to release CO₂. researchgate.netresearchgate.net While specific studies on this compound are not widely published, its structural similarity to other effective amines makes it a logical candidate for future research into more efficient and cost-effective CO₂ absorbents.

The stability of any chemical used in large-scale industrial processes is critical for safety, efficiency, and economic viability. For this compound, its general chemical stability is noted as being stable under normal conditions, though it is incompatible with strong oxidizing agents. chemicalbook.comguidechem.com

Research into the stability of related pyrrolidone derivatives has been conducted in demanding environments. For example, studies on using certain 2-pyrrolidone derivatives as extractants in the nuclear fuel cycle found that their radiation stability could be enhanced by modifying the attached alkyl groups. acs.org This indicates that the pyrrolidone ring itself is a robust structure that can be tailored for stability in harsh conditions.

In the context of polymers, hydrogels made from copolymers of N-vinyl-2-pyrrolidone and 2-hydroxyethyl methacrylate (B99206) have been studied for their degradation in simulated biological fluids. These studies showed only mild degradation over several months, indicating good stability for the polymer structure containing these moieties. researchgate.net These findings suggest that the core structure of this compound is robust, making it a potentially stable component in various industrial solvent systems and polymer formulations.

Based on a thorough review of available scientific and technical literature, there is a significant lack of specific information regarding the chemical compound This compound (CAS No. 932-47-8) and its direct role as a strategic intermediate in fine chemical synthesis and pharmaceutical manufacturing.

The vast majority of published research and industrial information pertains to its structural isomer, 1-(2-Hydroxyethyl)pyrrolidin-2-one (CAS No. 3445-11-2), also widely known as N-(2-Hydroxyethyl)-2-pyrrolidone (HEP). This common isomer, where the hydroxyethyl group is attached to the nitrogen atom of the pyrrolidinone ring, is a well-documented and versatile intermediate. rsc.orgsigmaaldrich.comsigmaaldrich.com For instance, 1-(2-Hydroxyethyl)-2-pyrrolidone is a known precursor for the synthesis of other chemical intermediates, such as 1-vinylpyrrolidinone. sigmaaldrich.com It is produced from the reaction of γ-butyrolactone and ethanolamine (B43304) and is used as a solvent, humectant, and building block in various industrial applications, including pharmaceuticals and coatings. rsc.orgbasf.com

The available literature discusses the synthesis and reactivity of the broader pyrrolidin-2-one and 3-pyrrolin-2-one families, but does not provide specific data for the 3-(2-Hydroxyethyl) substituted variant. nih.govresearchgate.net

Due to this absence of specific data for this compound, it is not possible to provide a detailed account of its role in advanced applications as a strategic intermediate. The information available is insufficient to construct the requested data tables or detail its research findings in fine chemical and pharmaceutical manufacturing.

Future Directions and Outstanding Research Challenges

Development of More Efficient, Green, and Sustainable Synthetic Methodologies

Future research in the synthesis of 3-(2-Hydroxyethyl)pyrrolidin-2-one and its derivatives will likely focus on several key areas:

Catalyst-Free and Metal-Free Reactions: A major push is towards developing synthetic protocols that avoid the use of heavy metal catalysts, which can be toxic and difficult to remove from the final product. acs.org One-pot, multi-component reactions in greener solvents like ethanol/water mixtures are being explored for the synthesis of pyrrolidine-fused spirooxindoles under catalyst-free conditions. rsc.org

Organocatalysis: The use of small organic molecules as catalysts, such as pyrrolidine (B122466) itself, offers a greener alternative to metal-based catalysts for the synthesis of related heterocyclic compounds. researchgate.net

Flow Chemistry and Process Intensification: Continuous flow reactors can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability. This approach is being considered for the synthesis of various active pharmaceutical ingredients (APIs).

Use of Renewable Starting Materials: Investigating the synthesis of the pyrrolidinone core from biomass-derived feedstocks is a key long-term goal for sustainable pharmaceutical manufacturing.

| Synthetic Approach | Key Features | Catalyst/Conditions | Potential Application for this compound Synthesis | Reference |

|---|---|---|---|---|

| One-Pot, Three-Component Domino Reaction | High efficiency, atom economy, reduced waste | Catalyst-free, EtOH/H2O, room temperature | Adaptation for the synthesis of functionalized pyrrolidinones. | rsc.org |

| Organocatalysis | Avoids toxic metals, mild reaction conditions | Pyrrolidine (20 mol%) in aqueous ethanol | Potential for catalyzing cyclization steps in the synthesis. | researchgate.net |

| Natural Carbohydrate Solid Acid Catalysis | Metal-free, reusable catalyst, biodegradable | Cellulose sulfuric acid | Could be explored for diastereoselective synthesis of substituted pyrrolidines. | acs.org |

| Palladium-Catalyzed Transfer Hydrogenation | Use of nitriles as carbon synthons | Palladium catalyst | Potential for constructing the pyrrolidinone ring from different precursors. | researchgate.net |

Deeper Mechanistic Understanding of Biological Interactions at the Molecular and Cellular Levels

A significant hurdle in the development of pyrrolidinone-based therapeutics, including the racetam class, is that their precise mechanism of action is not fully understood. wikipedia.org While it is generally accepted that they modulate central neurotransmitter systems, such as the cholinergic and glutamatergic systems, the specific molecular targets and downstream signaling pathways remain an active area of investigation. wikipedia.orgpediatricbrainfoundation.org

For this compound, future research should aim to:

Identify Primary Molecular Targets: It is crucial to determine the specific receptors, enzymes, or ion channels with which the compound directly interacts. Techniques such as affinity chromatography, radioligand binding assays, and chemoproteomics can be employed. Some racetams are known to be positive allosteric modulators of AMPA receptors. wikipedia.orgwikipedia.org

Elucidate Downstream Signaling Cascades: Once a primary target is identified, the subsequent intracellular signaling events need to be mapped. This includes studying changes in second messengers, protein phosphorylation, and gene expression.

Investigate Effects on Neuroplasticity: Many nootropics are believed to exert their cognitive-enhancing effects by promoting neuroplasticity. conductscience.com Research should explore the impact of this compound on processes like long-term potentiation (LTP), dendritic spine density, and neurogenesis.

Exploration of Polypharmacology and Multi-Targeted Drug Design Strategies

The traditional "one drug, one target" paradigm is often insufficient for treating complex, multifactorial diseases like neurodegenerative disorders. mdpi.comnih.govfrontiersin.org This has led to a growing interest in polypharmacology, the design of single molecules that can modulate multiple biological targets simultaneously. tandfonline.com Given the complex nature of cognitive function and neurodegeneration, a multi-target approach could be highly beneficial for compounds like this compound.

Future research in this area should focus on:

Identifying Secondary Targets: Screening this compound and its analogs against a broad panel of CNS-related targets could reveal additional, therapeutically relevant interactions.

Rational Design of Multi-Target Ligands: By understanding the pharmacophores responsible for activity at different targets, it may be possible to design novel derivatives of this compound with a tailored polypharmacological profile. For instance, combining a pyrrolidinone core with moieties known to interact with targets involved in inflammation or oxidative stress could be a promising strategy for neurodegenerative diseases. frontiersin.org

Investigating Synergistic Effects: If multiple targets are modulated, it is essential to determine whether these interactions lead to synergistic, additive, or antagonistic effects on a cellular and systemic level.

| Primary Target Class | Potential Secondary Target(s) | Therapeutic Rationale | Relevance to this compound | Reference |

|---|---|---|---|---|

| AMPA Receptors (Cognitive Enhancement) | Monoamine Oxidase (MAO) | Addressing both cognitive decline and mood disturbances. | Derivatives could be designed to incorporate MAO inhibitory features. | frontiersin.org |